5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a piperidine moiety and a hydroxymethyl group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the piperidine ring enhances its pharmacological potential, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-(hydroxymethyl)piperidine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-[4-(Carboxymethyl)piperidin-1-yl]thiophene-2-carboxylic acid.
Reduction: 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxymethyl group, which may reduce its biological activity.
5-(Hydroxymethyl)thiophene-2-carbaldehyde: Lacks the piperidine ring, which may affect its pharmacological properties.
Uniqueness
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is unique due to the presence of both the piperidine ring and the hydroxymethyl group. This combination enhances its potential for biological activity and makes it a versatile compound for various applications .
Biological Activity
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. One common method includes the reaction of 5-bromothiophene-2-carboxaldehyde with 4-hydroxypiperidine in the presence of triethylamine and water at elevated temperatures. The reaction conditions yield a product with a reported purity of over 70% and a melting point between 66-68 °C .
Biological Activity
The biological activities of this compound have been studied in various contexts, particularly focusing on its antibacterial, antifungal, and anti-inflammatory properties.
Antibacterial Activity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit notable antibacterial activity. In vitro studies have shown effectiveness against several Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure demonstrated minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Compound | MIC (µM) | Bacteria Type |
---|---|---|
This compound | <8.5 | Gram-negative |
Similar Thiophene Derivative | <0.3 | Gram-positive |
Antifungal Activity
In addition to antibacterial properties, this compound also shows antifungal activity. A study highlighted that thiophene derivatives exhibited significant inhibition against various fungal strains, suggesting a broad-spectrum efficacy that could be harnessed for therapeutic applications .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. Compounds derived from similar structures have demonstrated greater anti-inflammatory effects than well-known agents like curcumin in specific models . This suggests that the compound could play a role in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have documented the pharmacological profiles of thiophene derivatives:
- Study on Hepatic Stellate Cells : A series of compounds were tested for their ability to inhibit the activation of hepatic stellate cells, which are crucial in liver fibrosis. The results indicated that certain thiophene derivatives could significantly reduce cell activation at concentrations as low as 10μM .
- Microbial Inhibition Study : A comparative study assessed the antibacterial efficacy of multiple thiophene derivatives against standard bacterial strains. The results showed that some compounds were more effective than traditional antibiotics like streptomycin and ciprofloxacin .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives indicated that modifications in substituents could enhance biological activity, particularly against resistant bacterial strains .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-7-9-3-5-12(6-4-9)11-2-1-10(8-14)15-11/h1-2,8-9,13H,3-7H2 |
InChI Key |
SWUCXECTDOTREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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